2-Chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid
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Overview
Description
2-Chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the second position, a cyanophenyl group at the fifth position, and a carboxylic acid group at the third position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of a suitable pyridine derivative to introduce a nitro group.
Reduction: The reduction of the nitro group to an amino group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of the chloro, cyanophenyl, and carboxylic acid groups can influence its binding affinity and specificity for these targets. The exact pathways involved in its mechanism of action are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a cyanophenyl group.
2-Chloro-5-(methyl)pyridine: Similar structure but with a methyl group instead of a cyanophenyl group.
2-Chloro-5-(phenyl)pyridine: Similar structure but with a phenyl group instead of a cyanophenyl group.
Uniqueness
2-Chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid is unique due to the presence of the cyanophenyl group, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2/c14-12-11(13(17)18)5-10(7-16-12)9-3-1-2-8(4-9)6-15/h1-5,7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGSWPWTSNMIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686996 |
Source
|
Record name | 2-Chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258626-99-1 |
Source
|
Record name | 2-Chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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